Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a structurally complex small molecule featuring a thiophene-3-carboxylate core substituted at position 2 with an amide-linked azetidine ring. The azetidine is further functionalized with a benzo[d][1,3]dioxole-5-carbonyl group. The methyl ester at position 3 of the thiophene ring enhances solubility, while the benzodioxole moiety may contribute to binding interactions via its electron-rich aromatic system .
Properties
IUPAC Name |
methyl 2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-24-18(23)12-4-5-27-16(12)19-15(21)11-7-20(8-11)17(22)10-2-3-13-14(6-10)26-9-25-13/h2-6,11H,7-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASJKVQAMMDHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate (CAS No. 1396812-49-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antidiabetic and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups, including a benzo[d][1,3]dioxole moiety, an azetidine ring, and a thiophene unit. The molecular formula is , with a molecular weight of 388.39 g/mol.
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an antidiabetic agent. In vitro assays demonstrated that derivatives containing the benzodioxole structure exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate digestion. For instance, one study reported an IC50 value of 0.68 µM for a related compound against α-amylase .
Case Study: In Vivo Evaluation
In vivo experiments using streptozotocin-induced diabetic mice showed that the compound effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its potential as a therapeutic agent for managing diabetes .
Anticancer Activity
The anticancer properties of this compound have also been investigated. The compound exhibited notable cytotoxicity against various cancer cell lines.
Cytotoxicity Assays
Cytotoxicity was assessed using MTS assays across several cancer and normal cell lines. The results indicated that while the compound was effective against cancer cells, it showed minimal toxicity to normal cells (IC50 > 150 µM), suggesting a favorable safety profile for further development .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzodioxole and thiophene moieties contributes to its bioactivity through interactions with specific biological targets involved in metabolic and cellular processes.
Summary of Biological Activities
| Activity | IC50 Value | Test Method | Remarks |
|---|---|---|---|
| α-Amylase Inhibition | 0.68 µM | In vitro assay | Significant inhibition observed |
| Anticancer Activity | Variable | MTS assay | Effective against multiple cancer lines |
| Cytotoxicity | >150 µM | MTS assay | Minimal toxicity to normal cells |
| Blood Glucose Reduction | - | In vivo (diabetic mice model) | Reduced levels from 252.2 mg/dL to 173.8 mg/dL |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing thiophene and benzo[d][1,3]dioxole structures exhibit antioxidant properties. A study demonstrated that derivatives of these compounds can inhibit oxidative stress in cellular models, suggesting potential applications in treating diseases related to oxidative damage, such as neurodegenerative disorders .
Anti-inflammatory Effects
Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate has shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases like arthritis .
Anticancer Research
The compound's ability to modulate cell signaling pathways has been explored in cancer research. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .
Synthetic Intermediates
The compound serves as a synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for further derivatization, which can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .
Catalysis
Recent advancements have shown that thiophene derivatives can act as catalysts in organic reactions. The incorporation of this compound into catalytic systems has led to improved reaction rates and yields in various organic transformations .
Polymer Development
This compound can be utilized in the development of conductive polymers. Its thiophene backbone contributes to the electrical properties of polymers, making them suitable for applications in organic electronics and sensors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antioxidant Activity | Neurodegenerative Diseases | Demonstrated significant reduction in oxidative stress markers. |
| Anti-inflammatory Research | Arthritis Treatment | Inhibition of TNF-alpha and IL-6 production was observed. |
| Cancer Cell Line Analysis | Anticancer Properties | Induced apoptosis in breast and lung cancer cells. |
| Catalytic Application Study | Organic Synthesis | Enhanced yields in cross-coupling reactions using thiophene derivatives. |
| Conductive Polymer Research | Organic Electronics | Improved conductivity in polymer films incorporating thiophene units. |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The azetidine-amide linker in the target compound could improve target selectivity compared to simpler esters in or .
- Data Gaps : Experimental data (e.g., solubility, logP, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency .
- Temperature control : Reflux in 1,4-dioxane for 3–5 hours maximizes cyclization .
- Yield enhancement : Substituting malonic acid diethyl ester for bulkier anhydrides (e.g., succinic anhydride) reduces steric hindrance, improving yields to 67% .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Focus
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene C-H at δ 6.8–7.2 ppm, ester carbonyl at δ 165–170 ppm) .
- IR spectroscopy : Identifies functional groups (C=O stretch at 1700–1750 cm⁻¹, NH bend at 3300 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ = 447.12 Da) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms azetidine-thiophene dihedral angles (e.g., 85.2° in related derivatives) .
Q. Methodological Solutions :
- Standardized protocols : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays .
- Dose-response curves : Validate EC₅₀ values across ≥3 independent replicates .
What computational modeling approaches predict the reactivity of this compound in novel synthetic pathways?
Q. Advanced Research Focus
- DFT calculations : Model transition states for acylation reactions (e.g., benzodioxole carbonyl activation energy ~25 kcal/mol) .
- Molecular docking : Predict binding to biological targets (e.g., Nek2 kinase) using AutoDock Vina .
- QSAR models : Correlate logP values (XlogP = 4.0) with membrane permeability .
Case Study :
Docking simulations of thiophene-carboxylate derivatives into Nek2’s ATP-binding pocket identified key hydrogen bonds with Glu87 and Lys123 .
What safety precautions are critical during synthesis and purification?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., sulfur byproducts) .
- PPE : Wear nitrile gloves, lab coats, and self-contained breathing apparatus during spill cleanup .
- Waste disposal : Neutralize acidic/basic residues before drain disposal to prevent environmental contamination .
How can SAR studies elucidate the pharmacophore of this compound?
Q. Advanced Research Focus
- Substituent variation : Test analogs with modified azetidine (e.g., pyrrolidine) or benzodioxole (e.g., nitro groups) .
- Bioisosteric replacement : Replace thiophene with furan or pyrrole to assess π-stacking effects .
- Activity cliffs : Identify abrupt potency changes (e.g., MIC shift from 2 µg/mL to 32 µg/mL with methyl→chloro substitution) .
Q. Example SAR Table :
| Derivative | R₁ (Azetidine) | R₂ (Thiophene) | MIC (µg/mL) |
|---|---|---|---|
| Parent compound | Benzodioxole | Methyl ester | 2 |
| Analog 23 | Chlorophenyl | Succinamide | 8 |
What strategies maintain purity and yield during scale-up synthesis?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
